molecular formula C27H30O3 B14302990 2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid CAS No. 114212-49-6

2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid

Cat. No.: B14302990
CAS No.: 114212-49-6
M. Wt: 402.5 g/mol
InChI Key: MXZGRENVQXTIHK-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid is a complex organic compound with a molecular formula of C27H30O3 This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy and alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the alkylation of a benzoic acid derivative with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the benzoic acid, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxylic acid group would produce an alcohol.

Scientific Research Applications

2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A similar compound with a hydroxy and methyl group on the aromatic ring.

    2,2-Bis(4-hydroxy-3-methylphenyl)propane: Another related compound with two hydroxy groups and a methyl group on the aromatic ring.

Uniqueness

2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties

Properties

114212-49-6

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid

InChI

InChI=1S/C27H30O3/c1-17-9-7-11-19(13-17)26(3,4)21-15-22(25(29)30)24(28)23(16-21)27(5,6)20-12-8-10-18(2)14-20/h7-16,28H,1-6H3,(H,29,30)

InChI Key

MXZGRENVQXTIHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC(=C3)C)O)C(=O)O

Origin of Product

United States

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